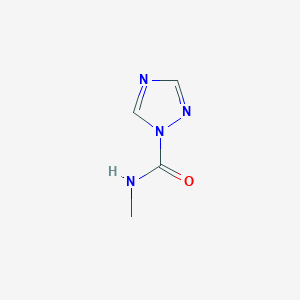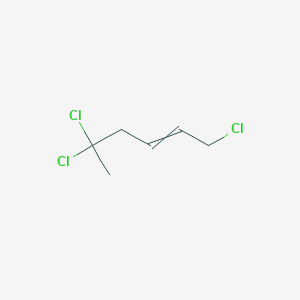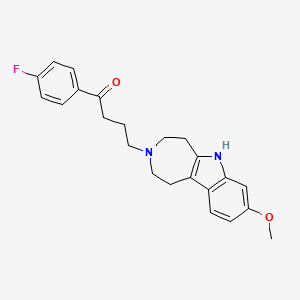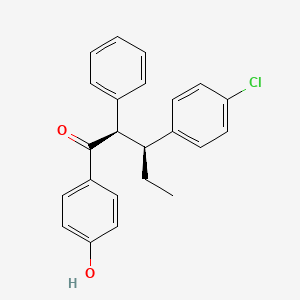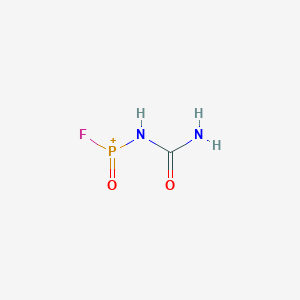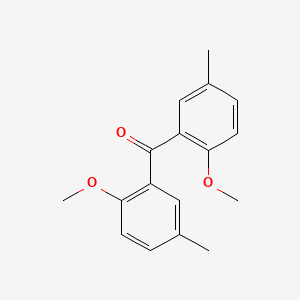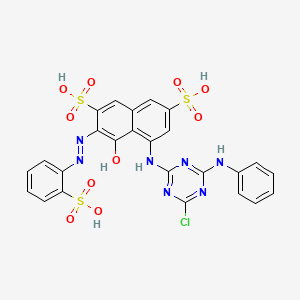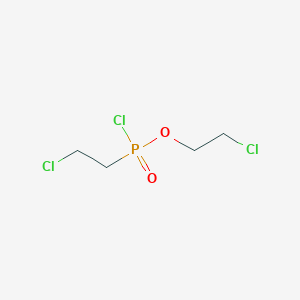
2-Chloroethyl (2-chloroethyl)phosphonochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethyl (2-chloroethyl)phosphonochloridate is a chemical compound with the molecular formula C4H9Cl3O2P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of chloroethyl groups and a phosphonochloridate moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl (2-chloroethyl)phosphonochloridate typically involves the reaction of 2-chloroethanol with phosphorus trichloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with additional 2-chloroethanol to yield the final product. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
2-Chloroethyl (2-chloroethyl)phosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphonic acid derivatives.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, with the use of a base to facilitate the substitution.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are phosphonate esters or amides, depending on the nucleophile used.
Hydrolysis: The primary products are phosphonic acid derivatives.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
科学的研究の応用
2-Chloroethyl (2-chloroethyl)phosphonochloridate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in modifying biomolecules and as a tool for investigating biological pathways.
Medicine: Research explores its potential as a precursor for developing pharmaceuticals and as a chemical probe for studying enzyme activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-chloroethyl (2-chloroethyl)phosphonochloridate involves the reactivity of its chloroethyl groups and the phosphonochloridate moiety. The compound can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the modification of biomolecules or the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or the formation of stable phosphonate esters.
類似化合物との比較
Similar Compounds
2-Chloroethyl (2-chloroethyl)phosphonate: Similar in structure but lacks the chloridate group, leading to different reactivity and applications.
2-Chloroethylphosphonic acid: Contains a single chloroethyl group and a phosphonic acid moiety, used in different contexts such as plant growth regulation.
2-Chloroethyl (2-chloroethyl)phosphinate: Another related compound with distinct chemical properties and uses.
Uniqueness
2-Chloroethyl (2-chloroethyl)phosphonochloridate is unique due to the presence of both chloroethyl groups and a phosphonochloridate moiety, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo various substitution reactions and form stable phosphonate esters makes it valuable in research and industrial applications.
特性
CAS番号 |
34045-35-7 |
|---|---|
分子式 |
C4H8Cl3O2P |
分子量 |
225.43 g/mol |
IUPAC名 |
1-chloro-2-[chloro(2-chloroethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H8Cl3O2P/c5-1-3-9-10(7,8)4-2-6/h1-4H2 |
InChIキー |
IBXDTNHMIGLMOH-UHFFFAOYSA-N |
正規SMILES |
C(CCl)OP(=O)(CCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


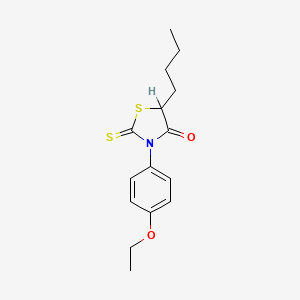
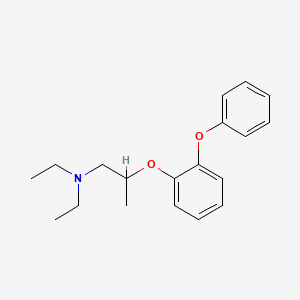
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
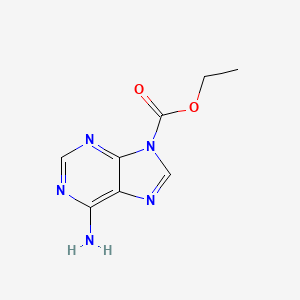
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)

